molecular formula C14H16FNO3 B1362461 2-[(4-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid

2-[(4-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B1362461
M. Wt: 265.28 g/mol
InChI Key: MGXRBNVANKDOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C14H16FNO3 . This compound features a cyclohexane ring substituted with a carboxylic acid group and a 4-fluorophenylcarbamoyl group. It is a white solid at room temperature and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 4-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-[(4-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid is unique due to the presence of both the cyclohexane ring and the 4-fluorophenylcarbamoyl group. This combination imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C14H16FNO3

Molecular Weight

265.28 g/mol

IUPAC Name

2-[(4-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H16FNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h5-8,11-12H,1-4H2,(H,16,17)(H,18,19)

InChI Key

MGXRBNVANKDOMA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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